
3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonyl group attached to a naphthalene ring, which is further substituted with a phenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are relatively stable and environmentally benign.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential antimicrobial and anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It can be used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The compound may also release nitric oxide (NO), contributing to its anti-inflammatory effects by promoting vasodilation and inhibiting platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Nafoxidene: A dihydronaphthalene derivative used as a fluorescent ligand for estrogen receptors.
Uniqueness
3-(4-Methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene is unique due to its specific structural features, such as the combination of a sulfonyl group with a naphthalene ring and phenyl substituents
Properties
CAS No. |
26189-63-9 |
|---|---|
Molecular Formula |
C23H20O2S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-phenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C23H20O2S/c1-17-11-14-20(15-12-17)26(24,25)22-16-13-18-7-5-6-10-21(18)23(22)19-8-3-2-4-9-19/h2-12,14-15H,13,16H2,1H3 |
InChI Key |
GNLMRLBKWFCPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3CC2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
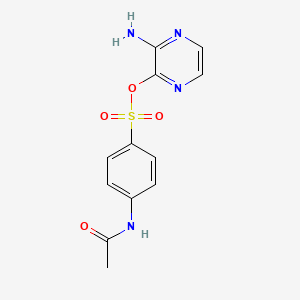
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)

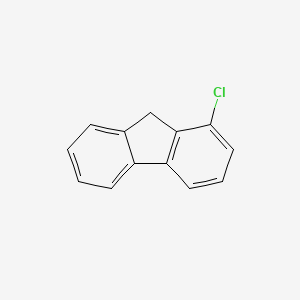
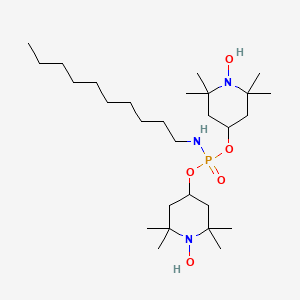
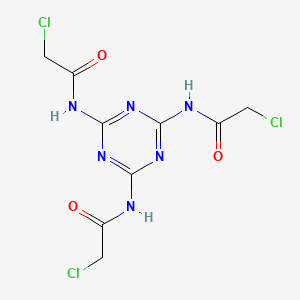
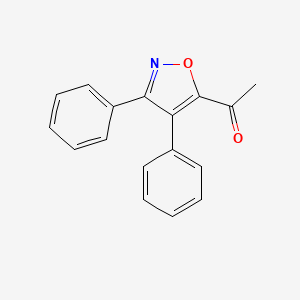
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)

